molecular formula C21H16F4N4O2 B1683960 GSK429286A CAS No. 864082-47-3

GSK429286A

Cat. No. B1683960
Key on ui cas rn: 864082-47-3
M. Wt: 432.4 g/mol
InChI Key: OLIIUAHHAZEXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

The product of Example 5, Step 2 (200 mg, 0.67 mmol, 1.00 equiv), 5-amino-6-fluoroindazole (101 mg, 0.67 mmol, 1.0 equiv), and EDC (153 mg, 0.80 mmol, 1.20 equiv) were suspended in 2.0 mL DMF. Et3N (0.112 mL, 0.80 mmol, 1.2 equiv) was added and the solution was stirred at room temperature for 18 hrs. The reaction mixture was diluted with EtOAc and 1N HCl. The phases were separated, and the organic phase was washed twice with 1N HCl, once with satd. NaHCO3, and once with satd. NaCl. The organic phase was dried over Na2SO4, filtered, and concentrated en vacuo. The residue was purified by flash chromatography (20-100% EtOAc in Hexanes) to provide 65 mg (22%) of the title compound as an off white solid. MS (ES+) m/e 433 [M+H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two
Name
Quantity
153 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.112 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
22%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]2[C:17](O)=[O:18])=[CH:5][CH:4]=1.[NH2:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][C:31]=1[F:32])[NH:28][N:27]=[CH:26]2.C(Cl)CCl.CCN(CC)CC>CN(C=O)C.CCOC(C)=O.Cl>[F:32][C:31]1[CH:30]=[C:29]2[C:25]([CH:26]=[N:27][NH:28]2)=[CH:24][C:23]=1[NH:22][C:17]([C:10]1[CH:9]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:21])([F:20])[F:1])=[CH:8][CH:7]=2)[CH2:14][C:13](=[O:15])[NH:12][C:11]=1[CH3:16])=[O:18]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1C(=C(NC(C1)=O)C)C(=O)O)(F)F
Step Two
Name
Quantity
101 mg
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1F
Step Three
Name
Quantity
153 mg
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
0.112 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with 1N HCl, once with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (20-100% EtOAc in Hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=C2C=NNC2=C1)NC(=O)C1=C(NC(CC1C1=CC=C(C=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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